molecular formula C12H15N5O B11797384 (1-(Pteridin-4-yl)piperidin-3-yl)methanol CAS No. 1707581-54-1

(1-(Pteridin-4-yl)piperidin-3-yl)methanol

Cat. No.: B11797384
CAS No.: 1707581-54-1
M. Wt: 245.28 g/mol
InChI Key: QMJMFWJPOHPYBO-UHFFFAOYSA-N
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Description

(1-(Pteridin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H15N5O and a molecular weight of 245.28 g/mol It is a derivative of pteridine and piperidine, featuring a methanol group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pteridin-4-yl)piperidin-3-yl)methanol typically involves the reaction of pteridine derivatives with piperidine derivatives under controlled conditions. The specific synthetic route may vary, but a common method involves the use of a pteridine precursor and a piperidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: (1-(Pteridin-4-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1-(Pteridin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is unique due to its specific combination of pteridine and piperidine rings with a methanol group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

1707581-54-1

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

(1-pteridin-4-ylpiperidin-3-yl)methanol

InChI

InChI=1S/C12H15N5O/c18-7-9-2-1-5-17(6-9)12-10-11(15-8-16-12)14-4-3-13-10/h3-4,8-9,18H,1-2,5-7H2

InChI Key

QMJMFWJPOHPYBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)CO

Origin of Product

United States

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